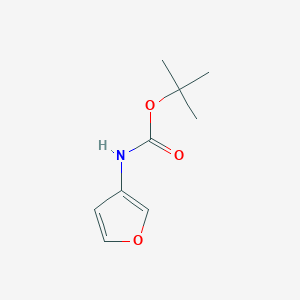

Tert-butyl furan-3-ylcarbamate

説明

Overview of Carbamate (B1207046) Functional Groups in Organic Chemistry

Carbamates are a class of organic compounds that can be formally derived from carbamic acid (NH₂COOH). wikipedia.org The carbamate functional group has the general structure R₂NC(O)OR', featuring a nitrogen atom attached to a carbonyl group, which is in turn bonded to an oxygen atom. This arrangement gives carbamates a hybrid character between an ester and an amide. masterorganicchemistry.com

Carbamic acid itself is an unstable compound, readily decomposing into ammonia (B1221849) and carbon dioxide. However, its derivatives, particularly esters and amides known as carbamates, are significantly more stable and have found widespread use.

The significance of carbamic acid derivatives spans numerous fields:

Pharmaceuticals: The carbamate moiety is a key structural feature in many approved drugs. researchgate.net Carbamate derivatives are utilized in various therapeutic areas, including as enzyme inhibitors and in controlled-release drug formulations. wikipedia.org For instance, some carbamates act as acetylcholinesterase inhibitors, a mechanism relevant in the treatment of certain neurological conditions. wikipedia.org

Agrochemicals: A number of carbamate derivatives are employed as insecticides and herbicides. wikipedia.org They often function by inhibiting enzymes crucial for the nervous systems of insects.

Organic Synthesis: In synthetic organic chemistry, carbamates serve as versatile intermediates and, most notably, as protecting groups for amines. researchgate.netnih.gov

Among the various carbamate derivatives, tert-butyl carbamates, commonly known as Boc-carbamates, are of paramount importance as protecting groups for amines in organic synthesis. masterorganicchemistry.comontosight.ai The tert-butyloxycarbonyl (Boc) group is widely favored for several reasons:

Stability: The Boc group is stable under a wide range of reaction conditions, particularly those that are nucleophilic or basic. rsc.orgorganic-chemistry.org This stability allows for chemical modifications to other parts of a molecule without affecting the protected amine.

Ease of Introduction: The Boc group can be readily introduced onto an amine functionality, typically by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. rsc.org

Selective Removal: Despite its stability, the Boc group can be easily and selectively removed under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.comrsc.org This orthogonality allows for deprotection without disturbing other acid-labile or base-labile protecting groups. organic-chemistry.org

This ability to protect and deprotect amines with high selectivity and efficiency makes the Boc group an indispensable tool in complex multi-step syntheses, particularly in peptide synthesis and the preparation of pharmaceutical intermediates. masterorganicchemistry.comontosight.ai

The Furan (B31954) Ring System in Chemical Research

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.org This structural motif is a cornerstone in organic chemistry, valued for its unique reactivity and its prevalence in a vast array of natural and synthetic compounds. numberanalytics.comnumberanalytics.com

In the context of a growing bio-based economy, furan and its derivatives are recognized as key platform chemicals. researchgate.net These compounds can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, offering a renewable alternative to petroleum-based feedstocks. researchgate.netmdpi.com

Key furan-based platform chemicals include:

Furfural (B47365): Produced from pentose (B10789219) (C5) sugars. researchgate.net

5-Hydroxymethylfurfural (B1680220) (HMF): Derived from hexose (B10828440) (C6) sugars. researchgate.netrsc.org

These platform molecules can be converted into a wide range of valuable chemicals, including monomers for the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), which is a potential sustainable alternative to PET. researchgate.netrsc.org The conversion of furanics into aromatic compounds is also a significant area of research. acs.org

The versatility of the furan ring makes it an important building block in organic synthesis. numberanalytics.comresearchgate.net Its diene character allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex polycyclic structures. numberanalytics.com Furthermore, the furan ring can be readily functionalized through electrophilic substitution and other reactions, enabling the synthesis of a diverse array of polysubstituted derivatives. numberanalytics.comrsc.org

Furan derivatives are integral to the synthesis of:

Natural Products: Many natural products, including terpenoids and alkaloids, contain the furan moiety. numberanalytics.com

Pharmaceuticals: The furan ring system is a recognized pharmacophore present in numerous biologically active molecules with antibacterial, antiviral, anti-inflammatory, and antitumor properties. wisdomlib.orgresearchgate.netresearchgate.netnih.govamazonaws.com

Materials: Furan-based monomers are used in the synthesis of novel polymers with specific properties.

Rationale for Investigating Tert-butyl Furan-3-ylcarbamate

The investigation of this compound is driven by the convergence of the valuable properties of its constituent parts. The compound incorporates the Boc-protected amine on a furan scaffold, making it a bifunctional building block. This structure is of significant interest for several reasons:

Synthetic Utility: It provides a platform for introducing a furan-3-amine (B1602759) moiety into more complex molecules. The Boc group ensures the amine is protected during initial synthetic steps and can be deprotected at a later, strategic point in the synthesis.

Access to Novel Derivatives: The furan ring can be further functionalized, for example, through lithiation followed by reaction with an electrophile, to create novel, highly substituted furan derivatives. google.com

Potential Applications: Given the biological activity associated with both furan and carbamate structures, this compound is a valuable intermediate in medicinal chemistry for the development of new therapeutic agents. researchgate.net It also has potential applications in materials science, where it can be used to synthesize functional polymers. core.ac.uk

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(furan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFLPNJYWRKWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480461 | |

| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-48-2 | |

| Record name | 1,1-Dimethylethyl N-3-furanylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56267-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Tert Butyl Furan 3 Ylcarbamate

Deprotection Strategies for the Tert-butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. total-synthesis.comjk-sci.com The deprotection of the Boc group from tert-butyl furan-3-ylcarbamate can be achieved through several strategies, most commonly involving acid-mediated cleavage.

Acid-mediated deprotection is the most common method for removing the Boc group. total-synthesis.com Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed, often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk The general mechanism involves the protonation of the carbamate, followed by fragmentation to release the free amine. commonorganicchemistry.com

The cleavage of the tert-butyl carbamate under acidic conditions proceeds through a specific mechanistic pathway. The process is initiated by the protonation of the carbonyl oxygen of the carbamate group by an acid (H⁺). total-synthesis.comcommonorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic.

Subsequently, the molecule fragments, leading to the loss of a stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺), and the formation of an unstable carbamic acid intermediate (furan-3-yl-NHCOOH). total-synthesis.comcommonorganicchemistry.com The carbamic acid readily undergoes decarboxylation to yield the free 3-aminofuran and carbon dioxide gas. jk-sci.comcommonorganicchemistry.com The final step involves the protonation of the resulting amine by the acid in the reaction mixture, typically yielding an amine salt. commonorganicchemistry.com

The tert-butyl cation is a reactive intermediate. acsgcipr.org Its fate is crucial as it can lead to undesired side reactions. The primary pathways for the tert-butyl cation include:

Deprotonation: The cation can lose a proton to form isobutylene (B52900), a gaseous by-product that can escape the reaction mixture. commonorganicchemistry.comstackexchange.com

Reaction with Nucleophiles: The cation is a potent electrophile and can react with any nucleophiles present in the reaction mixture. This can include the solvent, counter-ions from the acid (e.g., trifluoroacetate), or nucleophilic sites on the substrate molecule itself, leading to by-product formation. acsgcipr.orgnih.gov

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by an acid. | Protonated carbamate |

| 2. Fragmentation | The C-O bond cleaves, releasing a stable tert-butyl cation. | Tert-butyl cation, Carbamic acid |

| 3. Decarboxylation | The unstable carbamic acid loses carbon dioxide. | 3-Aminofuran, CO₂ |

| 4. Final Product Formation | The amine is protonated by the acid. The tert-butyl cation is quenched or deprotonated. | 3-Aminofuran salt, Isobutylene/Alkylated by-products |

The electrophilic tert-butyl cation generated during deprotection can lead to undesired side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic functional groups. acsgcipr.org To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. nih.gov

The choice of scavenger depends on the specific substrate and the potential for side reactions. Water can act as a scavenger, but others are often more effective. researchgate.net Thioanisole, for instance, is a better π-nucleophile than phenol (B47542) and can effectively intercept the tert-butyl cation. researchgate.net Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are also common scavengers that react with the cation. researchgate.net In peptide synthesis, where sensitive residues like cysteine or tryptophan are present, scavenger cocktails containing reagents like water, TIS, and ethanedithiol (EDT) are often employed to suppress alkylation. thermofisher.comacs.org

| Scavenger | Function | Typical Application |

|---|---|---|

| Water (H₂O) | Acts as a nucleophile to quench the cation, forming tert-butanol. | General purpose, often used in combination with other scavengers. researchgate.net |

| Anisole / Thioanisole | Acts as a π-nucleophile to trap the cation via electrophilic aromatic substitution. researchgate.net | Protecting electron-rich aromatic systems. |

| Triisopropylsilane (TIS) | Reduces the cation via hydride transfer. | Commonly used in peptide synthesis cleavage cocktails. researchgate.net |

| Ethanedithiol (EDT) | Acts as a potent sulfur nucleophile to trap the cation. thermofisher.com | Protecting sulfur-containing residues like cysteine. |

While acid-mediated cleavage is prevalent, alternative methods exist for removing the Boc group, which can be useful for substrates that are sensitive to strong acids.

Thermal Deprotection: The Boc group can be removed by heating. This can be done by heating the compound neat to high temperatures (e.g., 185 °C) or by refluxing in a high-boiling point solvent such as diphenyl ether. researchgate.net Another mild thermal method involves simply using boiling water, which can achieve deprotection without any additional reagents. researchgate.netresearchgate.net

Enzymatic Deprotection: Although less common for simple molecules, enzymatic methods can offer high selectivity. Specific enzymes can be used to cleave carbamate bonds under very mild conditions, though this approach is more developed in the context of complex natural product synthesis and biotechnology.

Other reported methods avoid strong acids and include the use of Lewis acids like zinc bromide or ytterbium triflate, or reagents like oxalyl chloride in methanol. nih.govniscpr.res.inresearchgate.net

Acid-Mediated Cleavage Mechanisms

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including cycloadditions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. tudelft.nl In this reaction, a conjugated diene reacts with a dienophile. The furan ring can act as the diene component. beilstein-journals.org

The reactivity of the furan ring in Diels-Alder reactions is highly dependent on the substituents attached to it. rsc.org According to Frontier Molecular Orbital (FMO) theory, electron-donating groups on the furan increase the energy of its Highest Occupied Molecular Orbital (HOMO), which generally leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, resulting in a faster reaction rate. tudelft.nl Conversely, electron-withdrawing groups decrease the furan's reactivity. rsc.org

The N-tert-butylcarbamate group (-NHBoc) on the furan-3-yl ring is an electron-donating group due to the lone pair of electrons on the nitrogen atom. Therefore, this compound is expected to be a reactive diene in Diels-Alder reactions, readily coupling with electron-poor dienophiles such as maleimides or maleic anhydride (B1165640) to form 7-oxanorbornene adducts. tudelft.nlresearchgate.net These reactions are often reversible, and the stability of the resulting adduct can be influenced by reaction conditions such as temperature and solvent. tudelft.nl

| Substituent Type | Example Group | Effect on Reactivity | Rationale (FMO Theory) |

|---|---|---|---|

| Electron-Donating | -NHBoc, -OR, -Alkyl | Increases reactivity | Raises the diene's HOMO energy, narrowing the HOMO-LUMO gap. tudelft.nl |

| Electron-Withdrawing | -CHO, -COOH, -CN | Decreases reactivity | Lowers the diene's HOMO energy, widening the HOMO-LUMO gap. rsc.orgrsc.org |

Electrophilic Aromatic Substitution on Furan

The furan ring is a five-membered aromatic heterocycle that exhibits a high degree of reactivity towards electrophiles, significantly greater than that of benzene (B151609). quimicaorganica.orgchemicalbook.com This enhanced reactivity is attributed to the participation of one of the oxygen atom's lone pairs in the π-electron system, which increases the electron density of the ring and makes it more susceptible to electrophilic attack. pearson.com Furan's resonance energy is considerably lower than that of benzene, indicating a less stable aromatic system that is more easily disrupted by the addition of an electrophile. chemicalbook.com

Electrophilic aromatic substitution (EAS) in furan predominantly occurs at the C2 (α) position. pearson.comonlineorganicchemistrytutor.com This regioselectivity is a consequence of the superior stability of the carbocation intermediate formed upon electrophilic attack at this position. When an electrophile adds to the C2 carbon, the resulting positive charge can be delocalized over three resonance structures, including a stable oxonium ion where the oxygen atom bears the positive charge. chemicalbook.comquora.com In contrast, attack at the C3 (β) position leads to a less stable intermediate that is delocalized over only two resonance structures, with the positive charge residing solely on the carbon atoms. chemicalbook.comstudy.com Consequently, the transition state for C2 substitution is lower in energy, leading to a faster reaction rate and the preferential formation of the 2-substituted product. study.com

Common electrophilic aromatic substitution reactions that furan readily undergoes include halogenation, nitration, sulfonation, Friedel-Crafts reactions, the Vilsmeier-Haack reaction, and the Mannich reaction. quimicaorganica.orggcwgandhinagar.comresearchgate.net Due to the high reactivity of the furan nucleus, these reactions often proceed under milder conditions than those required for benzene. pearson.com For instance, Friedel-Crafts acylation of furan can be achieved with catalysts that are less aggressive than aluminum chloride, such as ytterbium(III) trifluoromethanesulfonate. stackexchange.comzenodo.org The Vilsmeier-Haack reaction, which introduces a formyl group onto the ring, is also a characteristic reaction of electron-rich heterocycles like furan. quimicaorganica.orgresearchgate.netjk-sci.com Similarly, the Mannich reaction allows for the aminomethylation of the furan ring. quimicaorganica.orgresearchgate.net

In the context of this compound, the carbamate substituent at the C3 position will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The -NHC(O)O-t-Bu group is generally considered to be an ortho, para-directing group in electrophilic aromatic substitution on benzene rings due to the lone pair of electrons on the nitrogen atom which can be donated to the ring through resonance. In the furan ring, this would translate to directing incoming electrophiles to the C2 and C5 positions, which are ortho and para, respectively, to the C3 substituent.

Transformations of the Carbamate Nitrogen

The tert-butoxycarbonyl (Boc) group of this compound is a widely utilized protecting group for the amino functionality. Its stability under various conditions and the relative ease of its removal make it a valuable tool in organic synthesis. However, the carbamate nitrogen itself can also be a site of chemical transformations, allowing for the further derivatization of the molecule.

The conversion of the carbamate moiety in this compound to amides and ureas represents a key transformation for the synthesis of a diverse range of derivatives. These reactions typically proceed through the initial deprotection of the Boc group to reveal the free amine, which is then acylated or reacted with an isocyanate.

A one-pot method for the direct conversion of tert-butyl carbamates to amides has been developed, which avoids the isolation of the potentially sensitive intermediate amine. This procedure involves the treatment of the N-Boc protected amine with an acyl halide in the presence of methanol. This generates the corresponding amine hydrochloride in situ, which is then acylated by the excess acyl halide upon the addition of a base.

| Entry | N-Boc Substrate | Acylating Agent | Base | Solvent | Yield (%) |

| 1 | N-Boc-aniline | Benzoyl chloride | Triethylamine | Dichloromethane | 95 |

| 2 | N-Boc-benzylamine | Acetyl chloride | Pyridine | Tetrahydrofuran (B95107) | 92 |

| 3 | N-Boc-pyrrolidine | Propionyl chloride | N,N-Diisopropylethylamine | Dichloromethane | 88 |

This table presents illustrative data for the one-pot conversion of various N-Boc protected amines to amides and does not represent specific experimental results for this compound.

The synthesis of ureas from this compound can be achieved by first deprotecting the Boc group to yield 3-aminofuran, which is then reacted with an isocyanate. Alternatively, a one-pot synthesis of ureas from Boc-protected amines has been reported. This method involves the in situ generation of an isocyanate from the Boc-protected amine using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by the addition of a primary or secondary amine to form the desired urea.

| Entry | N-Boc Substrate | Amine | Reagents | Solvent | Yield (%) |

| 1 | N-Boc-aniline | Benzylamine | 2-chloropyridine, (CF₃SO₂)₂O | Dichloromethane | 85 |

| 2 | N-Boc-piperidine | Cyclohexylamine | 2-chloropyridine, (CF₃SO₂)₂O | Dichloromethane | 89 |

| 3 | N-Boc-isobutylamine | Diethylamine | 2-chloropyridine, (CF₃SO₂)₂O | Dichloromethane | 82 |

This table provides representative examples for the one-pot synthesis of ureas from N-Boc protected amines and does not represent specific experimental data for this compound.

Direct N-alkylation or N-acylation of the carbamate nitrogen in this compound is challenging due to the electron-withdrawing nature of the carbonyl group and the steric hindrance of the tert-butyl group. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. Consequently, these transformations often require deprotection of the Boc group followed by alkylation or acylation of the resulting free amine.

However, under specific and forcing conditions, direct N-alkylation of N-Boc protected amines has been achieved. For instance, the N-methylation of Boc-protected amino acids can be carried out using a strong base like sodium hydride to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent such as methyl iodide.

| Entry | N-Boc Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| 1 | N-Boc-Alanine | Methyl iodide | Sodium hydride | Tetrahydrofuran | 75 |

| 2 | N-Boc-Phenylalanine | Benzyl (B1604629) bromide | Sodium hydride | Tetrahydrofuran | 68 |

| 3 | N-Boc-Leucine | Ethyl iodide | Sodium hydride | Tetrahydrofuran | 72 |

This table illustrates a general procedure for the N-alkylation of N-Boc protected amino acids and does not represent specific experimental results for this compound.

Computational and Theoretical Studies on Tert Butyl Furan 3 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule like tert-butyl furan-3-ylcarbamate. These methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and various electronic properties. A common approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-31G* to balance computational cost and accuracy.

Such studies would yield precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands.

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

| Property | Hypothetical Calculated Value | Description |

| Total Energy (Hartree) | -652.xxxxxx | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 2.5 - 3.5 D | A measure of the molecule's overall polarity. |

| C=O Stretch Freq. (cm⁻¹) | ~1700 - 1750 | The vibrational frequency of the carbonyl group in the carbamate (B1207046) linkage. |

| N-H Stretch Freq. (cm⁻¹) | ~3300 - 3400 | The vibrational frequency of the N-H bond in the carbamate. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Analysis of the molecular orbitals (MOs) provides critical insights into the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich furan (B31954) ring and the nitrogen atom of the carbamate group. The LUMO, conversely, would likely be centered on the carbonyl group of the carbamate. A map of the electrostatic potential (ESP) would further illustrate the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, particularly around the carbamate linkage and its connection to the furan ring, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A systematic conformational search would be performed by rotating the key dihedral angles and calculating the corresponding energies. The results would be plotted on a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. This analysis would reveal the global minimum energy conformation (the most stable structure) and other low-energy local minima. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the carbamate group or electrophilic substitution on the furan ring could be studied.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the TS structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Vibrational frequency calculations are performed on the located TS structure; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved. This is often accomplished using methods like the Intrinsic Reaction Coordinate (IRC) calculation, which follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. This confirms that the identified transition state correctly links the desired chemical species. The resulting energy profile provides a comprehensive view of the energetic changes that occur throughout the reaction.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Tert-butyl Furan-3-ylcarbamate as a Precursor in Complex Molecule Synthesis

The strategic placement of a protected amine on the furan (B31954) ring makes this compound a highly useful building block. The Boc-protecting group offers stability under a range of reaction conditions while allowing for easy deprotection to reveal the parent amine, which can then be elaborated into more complex structures. This dual functionality is crucial for its role as a precursor in multi-step syntheses.

Synthesis of Biologically Active Furan-Containing Compounds

The furan nucleus is a core component of many compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.orgijabbr.comutripoli.edu.ly this compound serves as a key starting material for introducing the 3-aminofuran moiety into novel synthetic molecules. After deprotection, the resulting 3-aminofuran can be acylated, alkylated, or used in coupling reactions to generate a library of derivatives.

For instance, the synthesis of novel furan-3-carboxamides with significant in vitro antimicrobial activity has been reported, starting from precursors related to the furan-3-amine (B1602759) scaffold. nih.gov These synthetic routes highlight the utility of having a functional group at the 3-position of the furan ring for creating new chemical entities with potential therapeutic applications. Research has shown that derivatives such as 3-aryl-3-(furan-2-yl)propanoic acids exhibit notable antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, underscoring the therapeutic potential of substituted furans. ijabbr.comutripoli.edu.ly

Role in Natural Product Synthesis

The furan ring is a structural motif found in a variety of natural products. mdpi.com Compounds bearing a carboxylate or other functional groups at the 3-position of the furan ring are particularly widespread in nature. researchgate.net While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its role can be inferred from the synthesis of analogous structures. The synthesis of complex natural products often relies on the use of pre-functionalized heterocyclic building blocks to streamline the assembly process.

The furan-3-amine scaffold, readily accessible from this compound, is a valuable synthon for constructing natural product frameworks. For example, the synthesis of furan-containing natural products like plakorsins A and B has been achieved through elegant catalytic methods that assemble the substituted furan core. mdpi.com The use of building blocks like this compound would facilitate similar syntheses by providing a stable, yet reactive, fragment for incorporation into the target molecule.

Furan-3-ylcarbamate Scaffolds in Drug Discovery

The furan scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. ijabbr.comutripoli.edu.ly The furan ring is electron-rich and aromatic, allowing it to participate in various interactions with biological targets like enzymes and receptors. ijabbr.com The furan-3-ylcarbamate framework, in particular, offers a versatile platform for designing new therapeutic agents.

Structure-Activity Relationship (SAR) Studies on Furan-Carbamate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For furan-containing compounds, SAR studies help identify which substituents and substitution patterns lead to enhanced potency and selectivity. ijabbr.com

Systematic modification of the furan-carbamate scaffold allows researchers to explore the chemical space around the core structure. Key areas for modification include:

The Carbamate (B1207046) Group: Altering the protecting group or replacing it with various amides, sulfonamides, or ureas can significantly impact biological activity.

The Furan Ring: Substitution at other positions (C2, C4, C5) of the furan ring can influence the electronic properties and steric profile of the molecule.

Derivatization of the Amine: After deprotection of the Boc group, the resulting amine can be functionalized with a wide array of chemical moieties to probe interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) investigations on related furan-3-carboxamides have been used to build correlations between physicochemical parameters and antimicrobial activity, guiding the design of more potent analogues. nih.gov

Below is a table summarizing general SAR findings for furan derivatives based on various studies.

| Modification Site | Structural Change | Impact on Biological Activity |

| Furan Ring | Introduction of aryl groups | Often enhances antibacterial or anticancer activity. ijabbr.comsemanticscholar.org |

| Substitution at C2 and C4 positions | Can lead to superior antibacterial activity. ijabbr.comutripoli.edu.ly | |

| Amine/Amide at C3 | Variation of amide substituents | Significantly affects antimicrobial potency. nih.gov |

| Conversion to different heterocycles | Can modulate receptor binding and cellular activity. |

Design and Synthesis of Novel Therapeutics

The furan-3-ylcarbamate scaffold is an attractive starting point for the design and synthesis of new drugs. ijabbr.com Its utility is demonstrated in the development of inhibitors for various biological targets. For example, furan derivatives have been investigated as EGFR inhibitors for anticancer applications and as agents against various microbial pathogens. semanticscholar.orgresearchgate.net

The general process for designing novel therapeutics from this scaffold involves:

Scaffold Hopping and Bioisosteric Replacement: Using the furan ring as a bioisostere for other aromatic systems, such as a phenyl ring, to improve metabolic stability or binding affinity.

Fragment-Based Growth: Utilizing the deprotected 3-aminofuran as a core fragment and building upon it to create larger molecules that fit into the binding pocket of a target protein.

Diversity-Oriented Synthesis: Creating a library of diverse furan-3-ylcarbamate derivatives for high-throughput screening against a panel of biological targets.

Examples of therapeutic areas where furan derivatives have shown promise include:

Antibacterial Agents: Targeting bacterial enzymes or cell wall synthesis. ijabbr.comwisdomlib.orgutripoli.edu.ly

Anticancer Agents: Inhibiting kinases like EGFR or targeting cancer cell proliferation. utripoli.edu.lysemanticscholar.org

Antiviral Agents: Inhibiting viral replication, as seen with furan-containing HIV protease inhibitors. google.com

Anti-inflammatory Agents: Acting on inflammatory pathways. ijabbr.comwisdomlib.org

Process Development and Scale-Up Considerations

While this compound is a valuable research chemical, its transition from a laboratory-scale reagent to an industrial-scale intermediate requires careful process development and scale-up considerations. Although specific literature on the large-scale synthesis of this compound is limited, general principles for the scale-up of fine chemicals and pharmaceutical intermediates can be applied.

Key considerations include:

Route Scouting: Identifying the most efficient, cost-effective, and safest synthetic route. This may involve exploring alternative starting materials or catalysts from those used in initial lab-scale syntheses.

Reagent and Solvent Selection: Favoring cheaper, less hazardous, and more environmentally friendly reagents and solvents. For example, replacing hazardous reagents with safer alternatives is a common goal in process chemistry. sioc-journal.cn

Process Safety and Hazard Analysis: Evaluating the thermal stability of intermediates and the potential for runaway reactions. Carbamate synthesis can involve reactive intermediates, and a thorough safety assessment is crucial.

Work-up and Purification: Developing scalable and efficient methods for product isolation and purification, such as crystallization or distillation, to avoid chromatography which is often not feasible on a large scale.

The table below outlines common challenges and potential solutions in the scale-up of carbamate synthesis.

| Challenge | Potential Solution |

| Use of hazardous reagents (e.g., phosgene) | Employ safer carbamoylating agents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). |

| Exothermic reactions | Implement robust temperature control, use flow chemistry reactors for better heat management. |

| Difficult purification | Develop crystallization-based purification methods to avoid large-scale chromatography. |

| Waste generation | Optimize stoichiometry, recycle solvents, and choose atom-economical reactions. |

| Cost of starting materials | Identify alternative, more economical sources or synthetic routes for key precursors. |

By addressing these factors, the production of this compound can be optimized for large-scale manufacturing, ensuring its availability as a key building block for the pharmaceutical and fine chemical industries.

Advanced Analytical Characterization Techniques for Furan 3 Ylcarbamates

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of tert-butyl furan-3-ylcarbamate. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum confirms the presence of all key structural components. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the furan (B31954) ring protons, the amide proton (N-H), and the tert-butyl group protons.

The furan ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position is often observed as a broad singlet or a multiplet around δ 7.71 ppm. The proton at the C5 position is also observed in this region, typically around δ 7.27 ppm. The proton at the C4 position appears further upfield, for instance, as a broad singlet near δ 6.27 ppm. The amide proton (N-H) signal is often broad due to quadrupole broadening from the nitrogen atom and its chemical exchange; it has been reported as a broad singlet around δ 6.20 ppm. The most prominent signal in the spectrum is a sharp singlet at approximately δ 1.50 ppm, which integrates to nine protons, unequivocally corresponding to the chemically equivalent methyl protons of the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.71 | Broad Singlet | Furan C2-H |

| 7.27 | Multiplet | Furan C5-H |

| 6.27 | Broad Singlet | Furan C4-H |

| 6.20 | Broad Singlet | N-H |

| 1.50 | Singlet | -C(CH₃)₃ |

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would be expected to show nine distinct carbon signals. The carbonyl carbon (C=O) of the carbamate (B1207046) group would appear significantly downfield, typically in the range of δ 152-155 ppm. The carbons of the furan ring would resonate in the aromatic/heteroaromatic region (approx. δ 100-145 ppm). The quaternary carbon of the tert-butyl group is expected around δ 80-82 ppm, while the methyl carbons of the tert-butyl group would produce a strong signal in the aliphatic region, typically around δ 28 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

A key absorption is the N-H stretching vibration of the secondary amide, which is expected as a moderate to sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring (sp² C-H) would appear just above 3000 cm⁻¹, while the C-H stretches of the tert-butyl group (sp³ C-H) would be observed as strong bands just below 3000 cm⁻¹. The most intense band in the spectrum is typically the carbonyl (C=O) stretch of the carbamate group, which is expected in the range of 1690-1720 cm⁻¹. Other significant absorptions include the C-O stretching of the ester group around 1250 cm⁻¹ and 1050 cm⁻¹, and the C=C stretching vibrations of the furan ring in the 1500-1600 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amide |

| 3050-3150 | C-H Stretch | Furan Ring (sp²) |

| 2850-2970 | C-H Stretch | tert-Butyl (sp³) |

| 1690-1720 | C=O Stretch | Carbamate Carbonyl |

| 1500-1600 | C=C Stretch | Furan Ring |

| 1250, 1050 | C-O Stretch | Carbamate Ester |

Table 2: Expected Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard mass spectrometry would confirm the molecular weight of this compound (183.20 g/mol ). Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. Under ESI conditions, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of approximately 184.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the identity of a newly synthesized compound. The exact mass can be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.

| Adduct | Theoretical m/z |

| [M+H]⁺ | 184.09682 |

| [M+Na]⁺ | 206.07876 |

| [M-H]⁻ | 182.08226 |

| [M]⁺ | 183.08899 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₉H₁₃NO₃).

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purification of compounds, as well as for determining their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is the primary technique used to assess the purity of non-volatile organic compounds like this compound. A typical setup would involve reverse-phase chromatography.

In a standard method, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid for MS compatibility. The compound is detected using a UV detector, as the furan ring contains a chromophore. By analyzing the chromatogram, the presence of impurities can be identified and quantified based on their peak areas relative to the main product peak. This method is crucial for quality control in synthetic chemistry.

While this compound is an achiral molecule, HPLC with a chiral stationary phase would be the method of choice for analyzing the chiral purity of related chiral furan-3-ylcarbamate derivatives.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a molecule like this compound, GC analysis can be challenging due to its polarity (from the N-H group) and the thermal lability of the tert-butoxycarbonyl (Boc) protecting group.

Direct injection onto a GC column could lead to peak tailing or thermal decomposition, resulting in inaccurate quantification. To overcome this, derivatization of the N-H group, for instance by silylation, could be employed to increase volatility and thermal stability.

The hyphenated technique of GC-MS is particularly powerful, as it combines the separation capabilities of GC with the detection and identification power of MS. If a suitable GC method is developed, GC-MS can be used to separate this compound from volatile impurities and provide mass spectra for each component, aiding in their identification. A common setup would use a capillary column with a nonpolar stationary phase, such as a 5% phenyl polysiloxane phase, coupled to a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of this compound at trace levels in complex matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it an ideal tool for bioanalytical and environmental studies.

In a typical LC-MS/MS analysis of this compound, the compound is first ionized, most commonly using electrospray ionization (ESI) in positive mode. This process results in the formation of the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 184. google.com

Following ionization, the precursor ion (m/z 184) is selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the collision cell (Q2). During CID, the precursor ion is fragmented by collision with an inert gas, such as argon. The resulting product ions are then analyzed in the third quadrupole (Q3). The fragmentation of tert-butyl carbamates is well-characterized and typically proceeds through the loss of isobutylene (B52900) (C₄H₈, 56 Da) and subsequently carbon dioxide (CO₂, 44 Da).

For this compound, the primary fragmentation pathway would involve the neutral loss of isobutylene from the tert-butyl group, leading to the formation of an unstable carbamic acid intermediate, which then readily decarboxylates. This fragmentation pattern gives rise to specific product ions that can be monitored for quantitative analysis. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise, enabling the detection of the analyte at very low concentrations.

A hypothetical MRM method for the trace analysis of this compound is outlined in the table below. The specific collision energies would need to be optimized experimentally to maximize the signal intensity of the product ions.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 184 |

| Product Ion 1 (Q3) | m/z 128 (loss of C₄H₈) |

| Product Ion 2 (Q3) | m/z 84 (loss of C₄H₈ and CO₂) |

| Collision Gas | Argon |

| Chromatographic Conditions | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

This LC-MS/MS approach allows for the development of highly sensitive and selective quantitative assays for this compound, which are essential for its use in regulated applications.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of a compound.

A thorough search of the available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a reported crystal structure for this compound. Therefore, a detailed description of its solid-state structure, including specific crystallographic data such as unit cell dimensions, space group, and key bond lengths and angles, cannot be provided at this time.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of furan-3-carbamates, including the tert-butyl derivative, is an area of active research, moving beyond traditional methods to more efficient and sustainable pathways. Traditional synthesis often involves multi-step procedures starting from furan-3-carboxylic acid or its derivatives. researchgate.netgoogle.com However, recent advancements focus on direct and novel approaches.

One promising strategy involves the use of carbon dioxide (CO₂) as a C1 source for carboxylation. A mild, superbase-catalyzed method has been reported for the nitrogen-selective carboxylation of N-heteroaryls, followed by alkylation to yield O-alkyl carbamates. acs.orguit.no This one-pot method converts N-heteroaryls and CO₂ into carbamate (B1207046) anions, which then react with alkyl halides. acs.orguit.no This approach is highly relevant for creating compounds like tert-butyl furan-3-ylcarbamate, offering a greener alternative to phosgene-based reagents.

Another innovative avenue is the development of cross-coupling reactions. Copper-catalyzed methods have been developed for the synthesis of N-(hetero)aryl carbamates from (hetero)aryl halides and potassium cyanate (B1221674) in alcohols. acs.org Furthermore, photosensitized nickel catalysis has emerged as a powerful tool for the N-arylation of carbamates at room temperature, providing a viable alternative to traditional palladium-catalyzed Buchwald-Hartwig reactions. organic-chemistry.org These methods expand the toolkit for creating diverse furan-carbamate structures under mild conditions. Additionally, research into green and intrinsically safe pathways for synthesizing related furan-based dicarbamates from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) highlights a trend towards sustainable production routes that could be adapted for this compound. rsc.org

Development of New Catalytic Systems for Furan-Carbamate Synthesis

The evolution of synthetic pathways is intrinsically linked to the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. For furan-carbamate synthesis, research has focused on various metal-based and organocatalytic systems.

Copper-based catalysts are prominent in this field. An efficient system using Copper(I) iodide (CuI) with 2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid (MNAO) as a ligand has been developed for the cross-coupling of (hetero)aryl chlorides with potassium cyanate. acs.org Another copper-catalyzed system employs copper(I) oxide (Cu₂O) nanoparticles in conjunction with 1,10-phenanthroline (B135089) for the N-arylation of nitrogen-containing heterocycles. researchgate.net

Beyond copper, nickel-catalyzed systems are gaining traction. A highly efficient method utilizes a Ni(II) catalyst in a photoredox process for the N-arylation of carbamates with aryl electrophiles under visible light at room temperature. organic-chemistry.org This approach is noted for being a scalable and inexpensive alternative to palladium-based catalysts. organic-chemistry.org

In a different catalytic paradigm, superbases have been shown to effectively catalyze the carboxylation of N-heterocycles with CO₂ without the need for a transition metal. acs.orguit.no This method relies on the formation of a carbamate salt intermediate, which is then alkylated. acs.org For related furan (B31954) chemistries, palladium on gamma-alumina (Pd/γ-Al₂O₃) has been used for the hydrogenation of furan rings in dicarbamate compounds, demonstrating the utility of supported catalysts for transformations of the furan core. rsc.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI/MNAO | Cross-coupling of (hetero)aryl halides with KOCN | Effective for less reactive (hetero)aryl chlorides. | acs.org |

| Superbase (e.g., TMG) with Cs₂CO₃ | Carboxylation of N-heterocycles with CO₂ | Metal-free, mild conditions, utilizes CO₂ as a C1 source. | acs.orguit.no |

| Ni(II)/Photoredox Catalyst (e.g., Ir(ppy)₂(bpy)PF₆) | N-arylation of carbamates | Visible light-mediated, room temperature, alternative to Palladium catalysis. | organic-chemistry.org |

| Cu₂O nanoparticles/1,10-phenanthroline | N-arylation of N-heterocycles | Solvent-free conditions, high efficiency with nanoparticle catalyst. | researchgate.net |

| Pd/γ-Al₂O₃ | Hydrogenation of furan ring | High activity and stability for selective hydrogenation. | rsc.org |

Advanced Applications in Materials Science

The furan ring is a bio-based building block that is gaining significant attention as a sustainable alternative to phenyl-based structures in polymer science. acs.org Furan-based polymers, such as polyesters and polyamides, often exhibit desirable properties including high thermal stability, enhanced mechanical performance, and good barrier properties. acs.orgacs.org The incorporation of the carbamate functional group, as found in this compound, can introduce additional functionalities, such as hydrogen bonding capabilities, which can further enhance the properties of materials.

This compound can be envisioned as a valuable monomer or building block for a variety of polymeric materials. The furan moiety provides a rigid, aromatic-like core, while the carbamate group can act as a site for further polymerization or as a functional group that influences intermolecular interactions.

Potential Applications:

Polymers: Furan-based polyamides and polyesters derived from 2,5-furandicarboxylic acid (FDCA) have shown excellent thermal and mechanical properties. acs.orgnih.gov By analogy, polymers incorporating a furan-3-ylcarbamate unit could lead to new materials with tailored characteristics. The carbamate linkage can improve adhesion and thermal stability.

Resins and Composites: Furan resins are known for their thermal stability, low flammability, and resistance to chemical attack. wikipedia.org Incorporating carbamate functionalities could lead to new types of curable resins for advanced composites and binders.

Flame-Retardant Materials: Furan compounds possess good char-forming ability, which is beneficial for flame retardancy. researchgate.net The nitrogen atom in the carbamate group of this compound could contribute to this property, making it a potential component in the design of novel, halogen-free flame-retardant materials. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Design

The intersection of artificial intelligence (AI) and drug discovery is a rapidly expanding frontier, with machine learning (ML) models being employed at nearly every stage of the process. nih.govnih.gov For heterocyclic compounds like this compound, which belong to a class of molecules frequently found in pharmaceuticals, AI and ML offer powerful tools to accelerate the design of new therapeutic agents. nih.govmdpi.com

ML algorithms can analyze vast datasets to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net For a scaffold like furan-3-ylcarbamate, QSAR models can predict the biological activity of novel derivatives against specific targets, guiding medicinal chemists to synthesize the most promising compounds and avoiding wasted effort. researchgate.net

| AI/ML Application | Role in Drug Design for Furan-Carbamate Derivatives | Potential Impact | Reference |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity of new derivatives based on their structure. | Prioritizes synthesis of high-potential compounds. | nih.govresearchgate.net |

| De Novo Drug Design | Generating novel furan-carbamate structures with desired therapeutic properties. | Expands chemical space and discovers novel drug candidates. | tums.ac.irdrugtargetreview.com |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of virtual compounds. | Reduces late-stage failures and improves safety profiles. | nih.gov |

| Virtual Screening | Screening large libraries of furan-carbamate derivatives against biological targets. | Identifies potential "hit" compounds more quickly and cost-effectively. | nih.gov |

| Synthetic Pathway Prediction | Assessing the synthetic feasibility of newly designed molecules. | Ensures designed molecules are manufacturable, saving time and resources. | drugtargetreview.com |

Q & A

Q. What are the common synthetic routes for tert-butyl furan-3-ylcarbamate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : this compound (CAS 56267-48-2) is typically synthesized via carbamate protection of 3-aminofuran using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine. identifies upstream precursors such as 3-bromofuran (CAS 22037-28-1) and tert-butanol (CAS 75-65-0), which are critical for nucleophilic substitution or coupling reactions. Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:Boc anhydride), and solvent choice (e.g., THF or DCM). For improved yields, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended to prevent Boc group hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools. In ¹H NMR, the tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the carbamate NH proton resonates at 5.0–5.5 ppm (broad, exchangeable). FT-IR shows carbonyl (C=O) stretching at 1680–1720 cm⁻¹ and N-H bending at 1520–1550 cm⁻¹. Mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₅NO₃, 197.23 g/mol), with fragmentation patterns indicating loss of the tert-butyl group (m/z 141) .

Q. What are the recommended safety protocols for handling tert-butyl carbamates in laboratory settings?

- Methodological Answer : While tert-butyl carbamates are generally low-hazard, researchers should use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation (fume hoods) during synthesis, as Boc deprotection can release toxic isobutylene gas. Storage should be in airtight containers at 2–8°C to prevent moisture-induced degradation. Spill management requires inert absorbents (vermiculite) and neutralization with weak bases (e.g., NaHCO₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk hinders nucleophilic attack at the carbamate carbonyl, making it a stable protecting group. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), its electron-donating nature enhances oxidative addition efficiency. Computational studies (DFT) show that the tert-butyl group lowers activation energy by ~5 kcal/mol compared to methyl analogs, favoring transmetallation steps. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Q. What strategies can resolve contradictions in reported crystallographic data for tert-butyl carbamate derivatives?

- Methodological Answer : Discrepancies in crystal structures often arise from polymorphism or solvent inclusion. Researchers should: (i) Perform temperature-dependent XRD to identify phase transitions. (ii) Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O hydrogen bonds). (iii) Validate with solid-state NMR to confirm hydrogen bonding networks. For example, highlights how tert-butyl carbamates form unique hydrogen-bonded dimers in polar solvents (MeOH), stabilizing axial conformers .

Q. How does the tert-butyl carbamate moiety function as a protecting group in multi-step organic syntheses, and what are its limitations?

- Methodological Answer : The Boc group protects amines during harsh reactions (e.g., Grignard or acidic conditions). Deprotection uses TFA in DCM or HCl in dioxane. Limitations include:

- Incompatibility with strong reducing agents (e.g., LiAlH₄), which may reduce the carbamate.

- Steric hindrance in crowded substrates, leading to incomplete protection.

demonstrates its use in asymmetric Mannich reactions, where Boc stability enables chiral β-amino carbonyl synthesis without racemization .

Q. What computational methods (e.g., DFT) are employed to predict the conformational stability of tert-butyl carbamates, and how do solvent interactions affect these predictions?

- Methodological Answer : Density Functional Theory (DFT) with solvent continuum models (e.g., PCM) predicts axial vs. equatorial tert-butyl conformations. Explicit solvent molecules (e.g., MeOH) must be included to account for hydrogen bonding, as shown in . For this compound, calculations reveal a 2.3 kcal/mol preference for axial conformers in vacuum, but equatorial dominance in polar solvents due to solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。